Methylthiouracil

Descripción general

Descripción

Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . Methylthiouracil is not used clinically in the United States, it has a similar mechanism of action and side effect to that of propylthiouracil .

Synthesis Analysis

Methylthiouracil is prepared quite simply by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .Molecular Structure Analysis

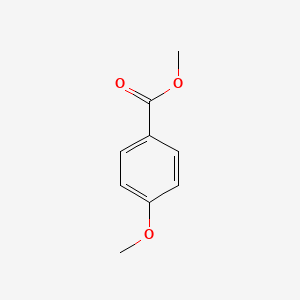

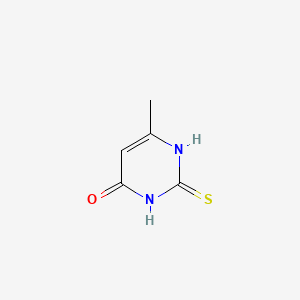

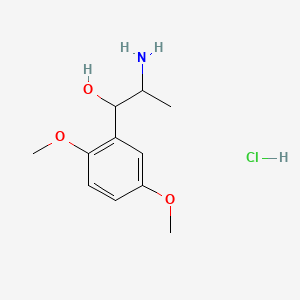

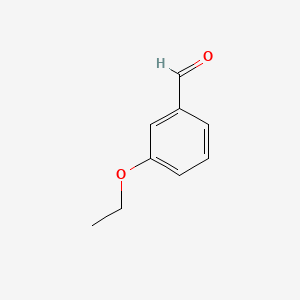

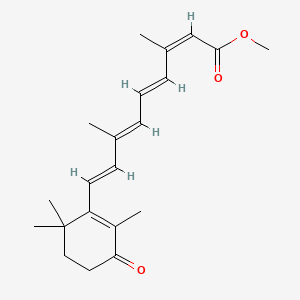

The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .Chemical Reactions Analysis

Methylthiouracil is prepared by the condensation of ethyl acetoacetate with thiourea . The drug acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland .Physical And Chemical Properties Analysis

Methylthiouracil is a crystalline solid . It sublimes at its boiling point . The melting point is 330 °C . It is insoluble in water; slightly soluble in benzene, diethyl ether, ethanol, and methanol .Aplicaciones Científicas De Investigación

Anti-Thyroid Drug

Methylthiouracil (MTU) is one of the most widely used anti-thyroid drugs. It is used to treat hyperthyroidism in both humans and animals. MTU works by inhibiting the formation of T3 (triiodothyronine) and T4 (thyroxine) hormones in the thyroid .

Growth Promoter

MTU can act as a growth promoter. If consumed by a healthy person or animal, it causes hypothyroidism and a decrease in the basal metabolism of the body. This leads to faster weight gain. However, its use for this purpose is banned in the European Union .

Electrochemical Sensor

MTU can be detected using miniaturized electrochemical sensors. These sensors have been developed for the determination of MTU in meat consumption samples. The electrochemical methods can successfully determine the concentration of MTU in real meat samples with high accuracy .

Food Analysis

MTU is used in food analysis. The electrochemical sensor-based method can determine the concentration of MTU in real meat samples. The results obtained are similar to those provided by other methods such as UV-Vis spectrophotometry .

Fluorescent Silver Nanocluster Formation

MTU can be used to template the formation of fluorescent silver nanoclusters. This novel approach has been reported and characterized using fluorescence assay and TEM .

Bioimaging

The fluorescent silver nanoclusters formed using MTU can be directly employed into bioimaging HeLa cells. The cell toxicity assay demonstrated that the silver nanocluster has only little effect on the cytotoxicity to the cells, which further proves the applicability of the method in tumor cell imaging .

Mecanismo De Acción

Target of Action

Methylthiouracil is an organosulfur compound that is used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . The primary target of Methylthiouracil is the thyroid gland, specifically the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

Methylthiouracil acts by decreasing the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This action is similar to that of propylthiouracil . The drug’s interaction with its target leads to a decrease in the production and release of thyroid hormones, thereby reducing the symptoms of hyperthyroidism .

Biochemical Pathways

It is known that the drug interferes with the synthesis of thyroid hormones within the thyroid gland . By inhibiting the formation of thyroglobulin, Methylthiouracil disrupts the production and subsequent release of thyroid hormones .

Pharmacokinetics

It is known that the therapeutic efficacy of methylthiouracil can be influenced by its interaction with other drugs . For instance, its therapeutic efficacy can be decreased when used in combination with certain drugs .

Result of Action

The primary result of Methylthiouracil’s action is a decrease in the symptoms of hyperthyroidism . By inhibiting the formation of thyroglobulin, the drug reduces the production and release of thyroid hormones . This leads to a decrease in the metabolic rate and a reduction in symptoms such as rapid heart rate, weight loss, and anxiety .

Action Environment

The action, efficacy, and stability of Methylthiouracil can be influenced by various environmental factors, including the presence of other drugs in the body . For instance, the therapeutic efficacy of Methylthiouracil can be decreased when used in combination with certain drugs . Therefore, the drug’s action environment, including the patient’s overall health status, other medications being taken, and individual physiological differences, can significantly impact the drug’s effectiveness .

Direcciones Futuras

Drug repurposing is a common approach to AD drug development and represents 39% of trials in the current AD pipeline . Therapies from many disease areas provide agents potentially useful in AD . Most of the repurposed agents are generic and a variety of intellectual property strategies have been adopted to enhance their economic value .

Propiedades

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBHCRJGXAGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methylthiouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylthiouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020890 | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C. | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THIOAMIDE DERIVATES /WHICH INCL METHYLTHIOURACIL/ ... INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Methylthiouracil | |

Color/Form |

CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS RN |

56-04-2 | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiouracil [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-6-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW24888U5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

570 to 577 °F (Decomposes) (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Methylthiouracil acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase. [, , , ] This enzyme is essential for thyroid hormone synthesis, catalyzing the oxidation of iodide and its incorporation into tyrosine residues within thyroglobulin. [, , ] This blockage ultimately leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). [, , , ]

ANone: The reduced levels of thyroid hormones lead to a feedback mechanism where the pituitary gland increases the secretion of thyroid-stimulating hormone (TSH). [, , , ] This increase in TSH stimulates the proliferation of thyroid follicular cells, resulting in goiter formation. [, , , , ]

ANone: Methylthiouracil has the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, various spectroscopic techniques, like NMR and IR, can be used to confirm its structure.

ANone: Methylthiouracil is not known to possess catalytic properties. Its primary mode of action involves the inhibition of an enzyme rather than catalytic activity.

ANone: The thiouracil moiety in Methylthiouracil is essential for its antithyroid activity. [] This structure allows it to interact with the active site of thyroid peroxidase, inhibiting its function. Modifications to this core structure, particularly substitutions on the thiouracil ring, can significantly impact its potency and selectivity. []

ANone: While specific pharmacokinetic parameters are not extensively discussed, research suggests Methylthiouracil is readily absorbed after oral administration. [] It likely undergoes metabolism, although the details are not fully elucidated in the provided papers. The route of excretion is not extensively covered.

ANone: Research utilized various animal models, particularly rats, mice, and hamsters, to study the effects of Methylthiouracil on thyroid function. [, , , , , , , , ] These studies examined parameters like thyroid weight, histology, and hormone levels to assess its efficacy. [, , , , , , , , ]

ANone: While the provided papers don't detail specific clinical trials, they mention the historical use of Methylthiouracil in treating hyperthyroidism. [, , , ]

ANone: The papers provided do not discuss specific resistance mechanisms to Methylthiouracil.

ANone: Methylthiouracil can cause adverse effects, most notably agranulocytosis, a potentially life-threatening condition characterized by a significant decrease in white blood cells. [, , ] This side effect necessitates careful monitoring during treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

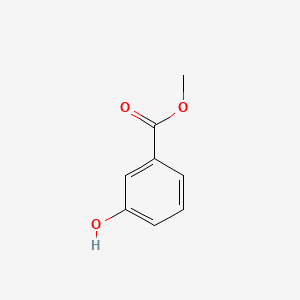

![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)